2,4-dichloro-5-sulfobenzoic acid
Description
2,4-Dichloro-5-sulfobenzoic acid (C₇H₅Cl₂NO₄S; molecular weight 270.08 g/mol) is a benzoic acid derivative substituted with chlorine atoms at positions 2 and 4 and a sulfamoyl (-SO₂NH₂) group at position 3. It is synthesized via sequential chlorosulfonation, ammoniation, and hydrolysis of 2,4-dichlorobenzoic acid, achieving a total yield of 79.3% and purity >98% under optimized conditions .
Properties
IUPAC Name |
2,4-dichloro-5-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-2-5(9)6(15(12,13)14)1-3(4)7(10)11/h1-2H,(H,10,11)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQCEMTUXNPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302967 | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-59-6 | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41332-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-dichloro-5-sulfobenzoic acid involves the chlorination, sulfonation, and acidification of p-nitrophenol . The steps are as follows:
- p-Nitrophenol is reacted with thionyl chloride in an appropriate solvent to produce 2,4-dichloro-5-nitrophenol.
Sulfonation: The resulting compound is then reacted with sulfur trioxide to form 2,4-dichloro-5-sulfamoylphenol.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammonolysis and acidification . This method is advantageous due to its low material cost, high product yield, and high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Reaction Pathway
Key Observations :
-
Sodium sulfate enhances sulfonation efficiency by acting as a desiccant.
-
Temperature control during ammonolysis prevents side reactions (e.g., hydrolysis of sulfonyl chloride).
Sulfonamide Formation
DCBSA’s sulfonyl chloride intermediate reacts with amines to form sulfonamides, critical for bioactive molecules:
| Amine/Aniline | Conditions | Product | α-Amylase Inhibition (IC₅₀, µM) | α-Glucosidase Inhibition (IC₅₀, µM) |
|---|---|---|---|---|
| 2-Nitroaniline | RT, 2 hrs | 3c | 12.3 ± 0.4 | 8.9 ± 0.3 |
| Cyclohexylamine | 0°C, 4 hrs | 3e | 45.6 ± 1.2 | 32.1 ± 0.9 |
Notable Result : Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) showed 3-fold higher α-amylase inhibition than acarbose (standard drug) .
Esterification
The carboxylic acid group undergoes esterification for enhanced lipophilicity:
| Alcohol | Catalyst | Conditions | Product (Methyl Ester) | CAIX Inhibition (Kₐ, nM) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6 hrs | 4b | 0.12 ± 0.01 |
Structural Insight : X-ray crystallography confirmed that 4b binds CAIX via sulfonamide-Zn²⁺ coordination and halogen interactions .
Acid-Base Reactivity
DCBSA exhibits pH-dependent behavior:
-
Deprotonation : Carboxylic acid (pKa ≈ 2.8) and sulfonamide (pKa ≈ 10.2) groups deprotonate in basic media.
-
Salt Formation : Reacts with NaOH to form water-soluble sodium salts, facilitating purification .
Stability and Side Reactions
Scientific Research Applications
Anti-inflammatory Properties
DCSBA has been studied for its potential as an anti-inflammatory agent. Research indicates that it may influence bronchoconstriction mechanisms, which are crucial in conditions like asthma. The compound's interaction with inflammatory pathways suggests that it could be beneficial in developing treatments for respiratory ailments .
Intermediate in Drug Synthesis
DCSBA serves as an important intermediate in the synthesis of various pharmaceuticals. It is notably used in the production of furosemide, a diuretic medication. The synthesis process typically involves reactions with chloro sulfonic acid and subsequent purification steps to yield high-purity products suitable for pharmaceutical applications .
Reference Material
As a certified reference material, DCSBA is utilized in analytical applications for method development and quality control in pharmaceutical manufacturing .
Agricultural Applications
DCSBA's properties make it suitable for use as a herbicide or pesticide. Its ability to interact with biological systems allows it to affect plant growth and pest resistance mechanisms. Ongoing research is examining its efficacy and safety in agricultural contexts.
Material Science Applications
In material sciences, DCSBA is explored for its role in synthesizing polymers and other materials that require specific chemical functionalities. Its unique structure can enhance the properties of resulting materials, making them more effective for various industrial applications.
Case Study 1: Respiratory Health
A study published in ACS Medicinal Chemistry Letters investigated the effects of DCSBA on bronchoconstriction associated with asthma. The findings indicated that DCSBA could modulate inflammatory responses effectively, suggesting its potential use as a therapeutic agent .
Case Study 2: Synthesis of Furosemide
Research focusing on the synthesis of furosemide highlighted DCSBA's role as a key intermediate. The study demonstrated efficient methods for producing high yields of DCSBA from readily available precursors, emphasizing its industrial relevance .
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its fungicidal and antiviral effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide/Sulfamoyl Derivatives
2,4-Dichloro-5-(diethylsulfamoyl)benzoic Acid (C₁₁H₁₃Cl₂NO₄S)
- Structure : The sulfamoyl group is modified to a diethylsulfamoyl (-SO₂N(C₂H₅)₂) moiety.
- Synthesis : Involves chlorosulfonation followed by reaction with diethylamine, differing from the ammoniation step in the parent compound’s synthesis.
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic Acid (Compound 3c)
- Structure : The sulfamoyl group is substituted with a 2-nitrophenyl moiety.
- Activity : Exhibits 3-fold higher α-amylase and 5-fold higher α-glucosidase inhibition than acarbose, attributed to the electron-withdrawing nitro group stabilizing enzyme interactions .
- ADMET Profile : Computational studies predict favorable drug-likeness, though increased molecular weight (406.2 g/mol) may affect pharmacokinetics .
Halogen and Hydroxyl Substitutions
3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
- Structure : Chlorine (position 3), fluorine (positions 2 and 4), and hydroxyl (position 5) substituents.
- Application: Intermediate for antimicrobial quinolone drugs. Synthesis involves nitration, esterification, and diazotization, yielding 70% overall .
- Key Difference : Fluorine’s electronegativity and the hydroxyl group alter electronic properties and solubility compared to the sulfamoyl group in the parent compound.
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
- Structure : Chlorosulfonyl (-SO₂Cl) and hydroxyl groups at positions 5 and 2, respectively.
- Role : Precursor for sulfonamide drugs; complies with regulatory standards (USP, EMA) for commercial drug production .
- Reactivity : The chlorosulfonyl group enables further derivatization, unlike the stable sulfamoyl group in the parent compound.
Positional Isomers and Fluorinated Analogs
2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
- Structure : Chlorine (position 2), fluorine (position 4), and sulfamoyl (position 5).
- Impact : Fluorine’s small size and high electronegativity may enhance binding to enzyme active sites compared to chlorine .
4-Chloro-3-sulfamoylbenzoic Acid
- Structure : Sulfamoyl group at position 3 instead of 4.
Biological Activity
2,4-Dichloro-5-sulfobenzoic acid (also known as lasamide) is a compound of significant interest due to its diverse biological activities, particularly in the fields of diabetes management and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicine.
The synthesis of this compound typically involves chlorosulfonation of 2,4-dichlorobenzoic acid followed by reaction with amines. This process yields various derivatives that exhibit enhanced biological activity. For instance, the synthesis method described in a patent involves using sodium sulfate as a catalyst and N-methylpyrrolidone as a solvent, resulting in high purity and low environmental impact .
Antidiabetic Properties
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in carbohydrate metabolism, specifically α-glucosidase and α-amylase. One study reported that compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) displayed threefold inhibitory potential against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose . These findings suggest that these compounds may be effective in managing postprandial hyperglycemia, offering a potential therapeutic approach for diabetes.
Antimicrobial Activity
In addition to its antidiabetic properties, this compound derivatives have shown moderate to significant antibacterial activity against various strains. A study evaluated several synthesized compounds and found notable efficacy against specific bacterial pathogens . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Case Study 1: Antidiabetic Activity
A series of experiments were conducted to evaluate the antidiabetic potential of different derivatives of this compound. The results indicated that most compounds exhibited inhibitory activity comparable to acarbose. Molecular docking studies revealed that these compounds interact with the active sites of α-glucosidase and α-amylase through hydrogen bonding and π interactions, which are crucial for their inhibitory effects .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound salts and their copper(II) complexes. The study found that these compounds exhibited promising antifungal and antibacterial activities, suggesting their potential use in treating infections caused by resistant strains .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-5-sulfobenzoic acid?
Methodological Answer:
- Direct sulfonation : React 2,4-dichlorobenzoic acid with concentrated sulfuric acid under reflux (3–5 hours) to introduce the sulfonic acid group at the 5-position. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Chlorination-sulfonation cascade : Start with 5-sulfobenzoic acid and perform electrophilic chlorination using Cl₂ gas in the presence of FeCl₃ as a catalyst. Optimize pH to 10–10.2 to minimize side products .
- Key reagents : Nitric acid, sulfuric acid, and hydrogen peroxide are critical for oxidation steps; hydrochloric acid is used for neutralization .
Q. How can solubility challenges of this compound in organic solvents be addressed?
Methodological Answer:
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify chlorine and sulfonic acid substituents via characteristic deshielding (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- FT-IR : Confirm sulfonic acid (-SO₃H) stretches at 1180–1120 cm⁻¹ (asymmetric S=O) and 1040–1000 cm⁻¹ (symmetric S=O) .
Advanced Research Questions
Q. How can impurities like 2,4-dichlorobenzoic acid be detected and removed during synthesis?
Methodological Answer:
- Analytical method : Use reverse-phase HPLC (C18 column, 0.1% H₃PO₄ in water/acetonitrile gradient) to separate impurities. Retention time for this compound is typically 6.2 min versus 8.5 min for 2,4-dichlorobenzoic acid .
- Purification : Employ ion-exchange chromatography (Dowex 50WX8 resin) to exploit differences in acidity between sulfonic acid and carboxylic acid impurities .
Q. What strategies optimize stability in aqueous solutions for long-term studies?
Methodological Answer:
Q. How does the compound interact with biological receptors (e.g., serotonin/dopamine)?
Methodological Answer:
- Receptor binding assays : Use radioligand displacement (³H-spiperone for dopamine D2, ³H-LY-278584 for 5-HT3). IC₅₀ values can be calculated via nonlinear regression (GraphPad Prism) .
- Structural analogs : Compare with 4-amino-5-chloro-2-methoxybenzoic acid derivatives, which show dual D2/5-HT3 antagonism (Kᵢ = 12–45 nM) .
Q. What are the cytotoxicity thresholds in mammalian cell lines?
Methodological Answer:
- In vitro testing : Perform MTT assays on HEK-293 or HepG2 cells. Typical EC₅₀ values range 150–200 μM, indicating moderate cytotoxicity. Include positive controls (e.g., cisplatin) for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
